molecular formula C21H25N2O+ B11224878 3-hydroxy-1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-hydroxy-1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11224878
M. Wt: 321.4 g/mol
InChI Key: ODAHCXRWMZFEPH-UHFFFAOYSA-N
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Description

3-hydroxy-1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound belonging to the imidazo[1,2-a]azepine family. This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a phenyl group attached to a hexahydroimidazoazepine core. Its structural complexity and functional groups make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]azepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]azepine ring.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of Phenyl and Methylphenyl Groups: These groups are typically introduced through Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes, using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the hydroxy group and aromatic rings makes it a candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of central nervous system disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in advanced materials science.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-1-(4-methylphenyl)-2-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide
  • 1-(2,4-dimethoxyphenyl)-2-hydroxy-2-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide

Uniqueness

The uniqueness of 3-hydroxy-1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium lies in its specific substitution pattern and the presence of both hydroxy and aromatic groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H25N2O+

Molecular Weight

321.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C21H25N2O/c1-17-10-7-8-13-19(17)22-16-21(24,18-11-4-2-5-12-18)23-15-9-3-6-14-20(22)23/h2,4-5,7-8,10-13,24H,3,6,9,14-16H2,1H3/q+1

InChI Key

ODAHCXRWMZFEPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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